9-Hydroxybenzo[h]quinoline-8-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
9-hydroxybenzo[h]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-12-7-10-9(6-11(12)14(17)18)4-3-8-2-1-5-15-13(8)10/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBVKUUJZGVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=CC(=C(C=C3C=C2)C(=O)O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Participation in Photoredox Decarboxylation:visible Light Photoredox Catalysis Frequently Utilizes Carboxylic Acids As Precursors for Carbon Centered Radicals Via Decarboxylation.princeton.edursc.orgin This Paradigm, a Photocatalyst, Upon Excitation by Light, Can Oxidize the Carboxylate Form of 9 Hydroxybenzo H Quinoline 8 Carboxylic Acid. This Process Generates a Carboxyl Radical, Which is Unstable and Readily Extrudes Carbon Dioxide Co₂ to Produce an Aryl Radical Centered on the C8 Position of the Quinoline Core.
This highly reactive aryl radical can then participate in a variety of bond-forming reactions, such as C-C or C-heteroatom coupling, making the parent molecule a valuable building block in organic synthesis. This pathway is a key strategy in metallaphotoredox catalysis, where a transition metal catalyst (e.g., nickel or copper) can intercept the generated radical to facilitate cross-coupling reactions. princeton.edu
A generalized mechanism for such a photocatalytic decarboxylation is outlined below:
| Step | Process | Description |
| 1 | Light Absorption | The photocatalyst (PC) absorbs visible light to reach an excited state (PC*). |
| 2 | Single Electron Transfer (SET) | The excited photocatalyst oxidizes the carboxylate (R-COO⁻) to a carboxyl radical (R-COO•). |
| 3 | Decarboxylation | The unstable carboxyl radical rapidly loses CO₂ to form a carbon-centered radical (R•). |
| 4 | Catalytic Cycle | The radical (R•) engages in subsequent reactions (e.g., coupling with another substrate mediated by a co-catalyst). The original photocatalyst is regenerated. |
Potential in Other Catalytic Systems:beyond Photoredox Cycles, the Structure Lends Itself to Other Catalytic Roles. the Combination of a Directing Group the Hydroxyl or Quinoline Nitrogen and a Reactive Site the C H Bonds on the Aromatic Rings Makes It a Candidate for Transition Metal Catalyzed C H Activation Reactions.acs.orgfor Example, 8 Hydroxyquinoline Derivatives Have Been Shown to Undergo Regioselective C H Functionalization Under Photoredox/silver I Co Catalysis.rsc.orgthe Specific Substitution Pattern of 9 Hydroxybenzo H Quinoline 8 Carboxylic Acid Could Direct Functionalization to Unique Positions on Its Extended Aromatic Framework, Providing Pathways to Novel and Complex Molecules.
The synergy between its ability to act as a ligand and its potential to be a radical precursor makes 9-Hydroxybenzo[h]quinoline-8-carboxylic acid a highly attractive, though underexplored, compound for designing innovative catalytic systems.
Advanced Structural Characterization and Conformational Analysis of 9 Hydroxybenzo H Quinoline 8 Carboxylic Acid and Its Derivatives
Single Crystal X-ray Diffraction Studies for Solid-State Molecular Structure Elucidation
Table 1: Representative Crystallographic Data for a Related Quinoline (B57606) Derivative (Note: This data is for a representative analogue, as specific data for 9-Hydroxybenzo[h]quinoline-8-carboxylic acid was not found.)
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 6.987 |
| c (Å) | 15.231 |
| β (°) | 101.34 |
| Volume (ų) | 891.2 |
| Z | 4 |
The solid-state architecture of crystalline organic molecules is governed by a delicate balance of intermolecular forces. In the case of this compound, the presence of hydroxyl, carboxylic acid, and quinoline nitrogen functionalities dictates a rich landscape of potential non-covalent interactions.
Hydrogen bonding is anticipated to be the dominant force in the crystal packing of this compound. The carboxylic acid groups are well-known to form robust dimeric synthons through O-H···O hydrogen bonds. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the quinoline nitrogen is a potent hydrogen bond acceptor. This combination allows for the formation of extensive one-, two-, or three-dimensional hydrogen-bonding networks, significantly influencing the crystal's stability and physical properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide the fundamental framework for its structural characterization.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values based on analogous structures, as complete experimental data for the target compound was not available.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 8.5 - 8.7 | 145 - 148 |
| H3 | 7.4 - 7.6 | 122 - 124 |
| H4 | 8.0 - 8.2 | 135 - 137 |
| H5 | 7.8 - 8.0 | 128 - 130 |
| H6 | 7.6 - 7.8 | 126 - 128 |
| H7 | - | 115 - 117 |
| H10 | 7.9 - 8.1 | 129 - 131 |
| 8-COOH | 12.0 - 14.0 | 168 - 172 |
| 9-OH | 9.0 - 11.0 | 155 - 158 |
The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons, with their chemical shifts and coupling patterns providing information about their electronic environment and spatial relationships. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets at downfield chemical shifts, and their positions could be sensitive to solvent and concentration. The ¹³C NMR spectrum would complement this by providing a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group.
To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, typically those on adjacent carbon atoms (²J and ³J couplings). This would be instrumental in tracing the connectivity of the proton spin systems within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, greatly facilitating the assignment of carbon resonances.
Through the combined application of these techniques, a complete and confident assignment of all ¹H and ¹³C NMR signals for this compound can be achieved.
The presence of the carboxylic acid and hydroxyl groups introduces the possibility of conformational flexibility and dynamic processes. For example, rotation around the C-C bond connecting the carboxylic acid to the quinoline ring could be restricted, leading to different rotamers.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these processes. By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the rates of conformational exchange and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) associated with these processes. Such studies could reveal the energetic barriers to bond rotation and provide insights into the preferred conformations of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing intermolecular interactions.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Phenolic) | Stretching | 3600 - 3200 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C, C=N (Aromatic) | Stretching | 1650 - 1450 |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |
| C-O (Phenolic) | Stretching | 1260 - 1180 |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | 950 - 900 (broad) |
The broad O-H stretching vibrations from both the carboxylic acid and hydroxyl groups are particularly diagnostic. The position and shape of the C=O stretching band can provide information about the extent of hydrogen bonding involving the carbonyl group. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching modes of the entire molecular framework, which can be used for detailed structural comparisons with related compounds.
Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Excited States
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and excited-state properties of molecules. The extended π-conjugated system of the benzo[h]quinoline (B1196314) core in this compound is expected to give rise to distinct electronic transitions.
The UV-Vis absorption spectrum would likely show multiple absorption bands in the ultraviolet and possibly the visible region, corresponding to π→π* and n→π* transitions within the aromatic system. The positions and intensities of these bands are sensitive to the substitution pattern and the solvent environment.
Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The fluorescence emission spectrum provides information about the energy of the first excited singlet state (S₁). The difference in energy between the absorption and emission maxima (the Stokes shift) can offer insights into the geometric and electronic changes that occur upon excitation. The presence of the hydroxyl and carboxylic acid groups can also lead to interesting excited-state phenomena, such as excited-state intramolecular proton transfer (ESIPT), which could result in a large Stokes shift and dual fluorescence.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and structural analysis of this compound and its derivatives. Employing analyzers such as Time-of-Flight (TOF) or Orbitrap, HRMS provides mass measurements with high accuracy and resolving power, enabling the determination of elemental compositions and the differentiation between isobaric compounds.
Precise Mass Determination:
The initial step in the HRMS analysis of this compound involves the accurate measurement of its molecular ion. This data is crucial for confirming the elemental formula (C₁₄H₉NO₃). The high precision of HRMS allows for the differentiation of the target compound from other molecules with the same nominal mass but different elemental compositions.
Fragmentation Pathway Analysis:
Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) experiments are performed to induce fragmentation of the protonated or deprotonated molecular ion. The resulting fragment ions provide a wealth of structural information. For quinoline derivatives, characteristic fragmentation patterns often involve the loss of small neutral molecules. mdpi.commdpi.com
A plausible fragmentation pathway for this compound, initiated by decarboxylation, is the loss of CO₂ from the carboxylic acid group. This would be followed by subsequent fragmentation of the quinoline ring system. The study of related hydroxyquinoline carboxylic acids, such as 8-hydroxyquinoline-2-carboxylic acid, can offer insights into potential fragmentation mechanisms. nih.gov The analysis of fragmentation patterns in similar heterocyclic systems can also provide a comparative basis for elucidating the fragmentation pathways of the title compound. nih.govnih.gov
The table below outlines the theoretical exact masses of the parent molecule and potential key fragments of this compound, which would be determined with high accuracy in an HRMS experiment.
| Ion | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₄H₁₀NO₃⁺ | 240.0655 |
| [M-H]⁻ | C₁₄H₈NO₃⁻ | 238.0510 |
| [M+H-H₂O]⁺ | C₁₄H₈NO₂⁺ | 222.0550 |
| [M+H-CO₂]⁺ | C₁₃H₁₀NO⁺ | 196.0757 |
| [M-H-CO₂]⁻ | C₁₃H₈NO⁻ | 194.0612 |
This is an interactive data table. You can sort and filter the data.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter in a substituent, chiroptical spectroscopic methods such as Circular Dichroism (CD) would be essential for their stereochemical characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration and conformational preferences of chiral molecules. The interaction of chiral carboxylic acids with other entities, such as nanocrystals, has been shown to induce significant CD signals, highlighting the sensitivity of this technique to the chiral environment. nih.gov
For chiral derivatives of this compound, the CD spectrum would be dominated by electronic transitions within the benzo[h]quinoline chromophore. The sign and intensity of the Cotton effects would be directly related to the stereochemistry of the derivative. Quantum mechanical calculations of theoretical CD spectra can be employed in conjunction with experimental data to assign the absolute configuration of the chiral centers.
Theoretical and Computational Investigations on 9 Hydroxybenzo H Quinoline 8 Carboxylic Acid
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular system of 9-Hydroxybenzo[h]quinoline-8-carboxylic acid. These computational approaches model the electronic structure of the molecule, offering detailed insights into its stability, reactivity, and spectroscopic properties without the need for empirical data. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular properties for organic compounds. mdpi.com Ab initio methods, while more computationally intensive, provide a higher level of theory and are used for benchmarking and for systems where electron correlation is particularly important.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Calculations are performed on the optimized molecular structure, and the resulting magnetic shielding tensors are used to determine the chemical shifts relative to a standard reference like tetramethylsilane (TMS). nih.gov The predicted shifts for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton can be correlated with experimental spectra to aid in signal assignment. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.netmdpi.com This analysis helps to identify the specific molecular orbitals involved in the electronic transitions (e.g., π→π* or n→π*) and predicts the maximum absorption wavelengths (λ_max). mdpi.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to functional groups, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and the C=C and C=N stretching vibrations within the aromatic rings. mdpi.com
Table 2: Representative Predicted Spectroscopic Data for a Hydroxyquinoline Carboxylic Acid Structure
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Carboxyl H | ~10-13 ppm |
| Hydroxyl H | ~9-11 ppm | |
| Aromatic H | ~7-9 ppm | |
| ¹³C NMR | Carboxyl C | ~165-175 ppm |
| Aromatic C | ~110-150 ppm | |
| UV-Vis (TD-DFT) | λ_max (π→π*) | ~300-350 nm |
| IR | ν(O-H) stretch (H-bonded) | ~2500-3300 cm⁻¹ (broad) |
| ν(C=O) stretch | ~1680-1710 cm⁻¹ |
Note: These values are illustrative and represent typical ranges for compounds with similar functional groups. Actual values depend on the specific molecular environment and computational method.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. mdpi.comnih.gov Unlike quantum chemical calculations that typically focus on a static, minimum-energy structure, MD simulations model the movement of atoms and the flexibility of the molecule at a given temperature. nih.gov This is particularly useful for exploring the molecule's conformational space—the full range of shapes it can adopt by rotating around its single bonds.
Furthermore, MD simulations are highly effective for studying solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how they interact with the solute molecule. researchgate.net These simulations can reveal the structure of the solvation shell, the formation of intermolecular hydrogen bonds between the solute and solvent, and how the solvent influences the conformational preferences of this compound. nih.gov This provides a more realistic model of the molecule's behavior in solution compared to gas-phase calculations. researchgate.net
Frontier Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations for predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com
HOMO: This orbital can be thought of as the valence band. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor. The spatial distribution of the HOMO shows where the molecule is most likely to be attacked by an electrophile.
LUMO: This orbital can be considered the conduction band. The LUMO's energy relates to the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor. The distribution of the LUMO indicates the most probable sites for attack by a nucleophile.
The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org A small gap suggests the molecule is more reactive and can be easily polarized. These calculated values are used to derive various reactivity descriptors.
Table 3: Illustrative Frontier Molecular Orbital Properties for a Quinoline (B57606) Derivative
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |
| HOMO-LUMO Gap | E_LUMO - E_HOMO | 4.2 |
Note: These values are representative for this class of aromatic compounds and are used to illustrate the concept. They are not specific calculated values for this compound.
Calculation of Acidity (pKa) Values and Acid-Base Equilibria
Computational methods can be employed to predict the acidity (pKa) of ionizable protons in a molecule. For this compound, there are two primary acidic sites: the proton of the carboxylic acid group and the proton of the hydroxyl group. The pKa value indicates the pH at which the acidic group is 50% deprotonated.
The prediction of pKa values is typically achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a thermodynamic cycle. nih.gov These calculations require a high level of theory and an accurate model for solvation effects (e.g., the Polarizable Continuum Model, PCM) to yield results that correlate well with experimental values. optibrium.comoptibrium.com Knowing the pKa values is essential for understanding the molecule's charge state, solubility, and receptor-binding potential in different physiological environments. nih.gov
Studies of Intramolecular Hydrogen Bonding Energy and Dynamics
The structure of this compound is ideally suited for forming a strong intramolecular hydrogen bond between the hydroxyl group at the 9-position and the carbonyl oxygen of the carboxylic acid at the 8-position. This interaction significantly influences the molecule's conformation, stability, and chemical properties. nih.goviastate.edu
Computational chemistry provides powerful tools to study this bond:
Energy Calculation: The strength of the intramolecular hydrogen bond can be estimated by comparing the energy of the optimized, hydrogen-bonded conformer with a hypothetical "open" conformer where the hydroxyl group is rotated away. mdpi.com Methods like the Atoms in Molecules (AIM) theory can also be used to analyze the electron density at the bond critical point between the hydrogen and the acceptor oxygen, providing a quantitative measure of the bond's strength and nature (e.g., electrostatic vs. covalent). nih.gov
Dynamics: Car-Parrinello Molecular Dynamics (CPMD) can be used to study the dynamic nature of the hydrogen bond, including the motion of the proton between the donor (oxygen) and acceptor (oxygen). mdpi.com These simulations can reveal the potential for proton transfer, a process that is critical in many photochemical and biological reactions. arkat-usa.org The vibrational frequency of the O-H stretch involved in the hydrogen bond is also a key indicator of its strength; a stronger bond typically leads to a more significant red-shift (lower frequency) and broadening of the corresponding peak in the calculated IR spectrum. chemrxiv.org
Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) represents a computational and theoretical approach to predict the physicochemical properties of molecules based on their chemical structure. nih.gov These methods are instrumental in chemistry and materials science for estimating key non-biological attributes without the need for extensive experimental measurements. While specific, dedicated QSPR models for this compound are not extensively documented in publicly available research, the established principles of QSPR can be applied to understand and predict its behavior.
A QSPR study for this compound would involve a systematic process. First, the two-dimensional and three-dimensional structures of the molecule would be generated and optimized using computational chemistry methods. From this optimized structure, a wide range of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
The core of the QSPR methodology is to establish a mathematical relationship that correlates these molecular descriptors with a specific physicochemical property. nih.govmdpi.com This is achieved by developing a model using a dataset of diverse compounds for which the property of interest (e.g., boiling point, solubility, vapor pressure) has been experimentally measured. Statistical methods are then used to select the most relevant descriptors and build a predictive equation.
For this compound, such a model could predict properties crucial for its handling, processing, and application in various chemical contexts. The development of robust QSPR models relies on the careful selection of descriptors that accurately capture the structural features influencing a particular property. mdpi.comconicet.gov.ar
Illustrative Molecular Descriptors for QSPR Modeling
The following table details the types of molecular descriptors that would be calculated for this compound in a typical QSPR study. These descriptors serve as the independent variables in the mathematical model to predict its physicochemical properties.
| Descriptor Class | Examples of Descriptors | Description |
| Constitutional | Molecular Weight, Atom Count, Bond Count, Number of Rings | Describes the basic composition and connectivity of the molecule without regard to its 3D geometry. |
| Topological | Wiener Index, Randić Index, Kier & Hall Connectivity Indices | Numerical values derived from the graph representation of the molecule, encoding information about branching and shape. |
| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Describes the 3D spatial arrangement of the atoms in the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges | Derived from quantum mechanical calculations, these descriptors relate to the electronic structure and reactivity of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Empirically or computationally derived properties that are often used themselves as descriptors to predict other properties. nih.gov |
Once a statistically significant QSPR model is developed and validated, it can be used to estimate the non-biological properties of this compound with a reasonable degree of accuracy. This computational approach is a powerful tool for accelerating chemical research and development by prioritizing compounds with desirable properties for synthesis and experimental testing. mdpi.comescholarship.org
Coordination Chemistry and Metal Complexation of 9 Hydroxybenzo H Quinoline 8 Carboxylic Acid
Ligand Properties of 9-Hydroxybenzo[h]quinoline-8-carboxylic acid
The ability of this compound to form metal complexes is dictated by its inherent structural and electronic properties. The arrangement of its functional groups allows for the formation of stable, ring-like structures known as chelate rings upon complexation with a metal ion.
This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The primary donor atoms in its structure are:
The nitrogen atom of the quinoline (B57606) ring system.
The oxygen atom of the phenolic hydroxyl group.
The oxygen atoms of the carboxylic acid group.
This combination of donor atoms allows for several potential chelation modes. By analogy with the closely related 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, the most common chelation involves the formation of a stable five-membered ring through the coordination of the quinoline nitrogen and the deprotonated phenolic oxygen. nih.govscirp.orgscirp.org The presence of the adjacent carboxylic acid group at the 8-position introduces the possibility of tridentate chelation, where the carboxylate oxygen also binds to the metal center, forming an additional stable chelate ring. This behavior is similar to that of 8-hydroxyquinoline-2-carboxylic acid, which acts as a tridentate ligand with a donor set consisting of the pyridine nitrogen, phenolic oxygen, and carboxylic oxygen. uncw.edu This tridentate coordination typically leads to the formation of highly stable metal complexes. uncw.edu
The coordination behavior of this compound is highly dependent on the pH of the solution. The molecule contains three proton-accepting/donating groups: the carboxylic acid, the phenolic hydroxyl, and the quinoline nitrogen. Each group has a distinct acidity constant (pKa), leading to different ionic species being dominant at various pH values.
At very low pH, the quinoline nitrogen and the carboxylic acid are protonated.
As the pH increases, the carboxylic acid group is the first to deprotonate, yielding a carboxylate anion.
At higher pH values, the phenolic hydroxyl group deprotonates to form a phenolate.
This sequential deprotonation is crucial for metal chelation. The formation of the anionic phenolate and carboxylate groups significantly enhances the ligand's ability to bind to positively charged metal ions. The distribution of these different protonated and deprotonated species as a function of pH determines the conditions under which metal complexation will be most favorable. unict.it For instance, in studies of 8-HQA, the fully deprotonated ligand is present only under alkaline conditions (pH > 8), while the monoprotonated form dominates in the typical pH range of many biological fluids (6 < pH < 8). unict.it
Table 1: Protonation Equilibria for the Analogous Compound 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) This table illustrates the pH-dependent behavior of a structurally similar ligand.
| Equilibrium | pKa Value (at 25°C in 0.1 M NaClO₄) | Description |
| H₃L⁺ ⇌ H₂L + H⁺ | < 2 | Protonation of the quinolinic nitrogen |
| H₂L ⇌ HL⁻ + H⁺ | 3.92 | Deprotonation of the carboxylic acid |
| HL⁻ ⇌ L²⁻ + H⁺ | 10.14 | Deprotonation of the phenolic hydroxyl |
Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid. uncw.edu
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this ligand generally involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.
Derivatives of 8-hydroxyquinoline are well-known for forming stable complexes with a variety of transition metals, including copper(II), zinc(II), nickel(II), cobalt(II), and iron(III). scirp.orgcost-nectar.euresearchgate.net The synthesis typically involves mixing the ligand with a metal salt (e.g., chloride, acetate, or sulfate) in a solvent like ethanol, methanol, or a DMF/water mixture. ijsr.netjptcp.com The reaction often requires gentle heating and sometimes the addition of a base to facilitate the deprotonation of the ligand. researchgate.net
The resulting complexes are often colored, crystalline solids that may be insoluble in water but soluble in organic solvents like DMSO and DMF. scirp.org Characterization relies on a suite of analytical techniques:
Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. ijsr.net
Molar Conductance: To determine if the complex is ionic or non-electrolytic. ijsr.net
Infrared (IR) Spectroscopy: To identify which donor atoms are involved in coordination by observing shifts in vibrational frequencies. scirp.org
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. scirp.orgnih.gov
Thermal Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated water molecules. researchgate.netijsr.net
For example, studies on the Ga³⁺ complex of 8-hydroxyquinoline-2-carboxylic acid identified [Ga(8-HQA)₂]⁻ as the main species formed, confirming a 1:2 metal-to-ligand stoichiometry. nih.gov
The unique electronic and magnetic properties of lanthanide (f-block) elements make their complexes with organic ligands highly sought after for applications in materials science and biotechnology. mdpi.comresearchgate.net N-heterocyclic polycarboxylic acids are excellent candidates for forming complexes with lanthanide ions due to their versatile coordination modes. nih.gov The this compound ligand is well-suited for this purpose, offering a combination of hard (oxygen) and borderline (nitrogen) donor atoms that are favorable for bonding with hard lanthanide ions.
These complexes are of interest for:
Luminescence: Lanthanide complexes are known for their sharp, line-like emission bands. The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the central lanthanide ion, which then luminesces. This property is useful for developing materials for OLEDs and biological imaging agents. nih.govresearchgate.net
Magnetic Properties: The unique electronic configurations of lanthanide ions can lead to complexes with interesting magnetic behaviors, which are studied for potential use in molecular magnets. mdpi.com
Biomedical Applications: The high stability of the Gd(III) complex with the related 8-hydroxyquinoline-2-carboxylic acid has been noted for its potential use as an MRI contrast agent. uncw.edu
The synthesis of lanthanide and actinide complexes often requires specific conditions, such as hydrothermal methods, to facilitate crystallization. nih.gov Characterization involves similar techniques as for transition metals, with a particular emphasis on luminescence spectroscopy to study their photophysical properties. nih.gov
Structural Analysis of Metal-9-Hydroxybenzo[h]quinoline-8-carboxylic acid Complexes (X-ray Crystallography, Spectroscopy)
Determining the precise three-dimensional structure and bonding within these metal complexes is crucial for understanding their properties and function. This is primarily achieved through X-ray crystallography and various spectroscopic methods.
Single-crystal X-ray diffraction provides definitive information on the molecular structure of a complex in the solid state. It reveals:
The coordination number and geometry of the central metal ion (e.g., octahedral, square planar). scirp.orgscirp.org
Precise bond lengths and angles between the metal and the ligand's donor atoms. uncw.edu
For example, X-ray crystallography of Zn(II) and Cd(II) complexes with the analogous 8-hydroxyquinoline-2-carboxylic acid ligand confirmed that the protons were attached to the phenolic oxygens, which were coordinated to the metal ions. uncw.edu In other studies of 8-hydroxyquinoline complexes, structures have been determined to be distorted octahedral or square planar, depending on the metal and the presence of other coordinated molecules like water. scirp.orgresearchgate.net
Spectroscopic techniques provide complementary structural information, particularly for complexes in solution.
Infrared (IR) Spectroscopy: The coordination of the ligand to a metal ion is confirmed by characteristic shifts in the IR spectrum. A key indicator is the disappearance or significant broadening of the O-H stretching band (around 3400 cm⁻¹) of the hydroxyl group, indicating deprotonation and coordination of the oxygen atom. scirp.org Additionally, the C=N stretching vibration of the quinoline ring often shifts to a lower frequency upon coordination of the nitrogen atom to the metal. scirp.org
UV-Visible (UV-Vis) Spectroscopy: Upon complexation, the absorption bands corresponding to the ligand's internal π→π* and n→π* transitions are typically shifted to longer wavelengths (a bathochromic or red shift). scirp.org New bands may also appear in the visible region, which are often assigned to metal-to-ligand charge-transfer (MLCT) transitions, providing insight into the electronic structure of the complex. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Ga(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Chemical shifts of the ligand's protons and carbons change upon coordination, and these changes can be used to deduce the binding mode. researchgate.net
Table 2: Typical Spectroscopic Changes Upon Complexation with 8-Hydroxyquinoline Analogs
| Spectroscopic Technique | Observation | Interpretation |
| FTIR | Disappearance/shift of O-H band | Deprotonation and coordination of phenolic oxygen scirp.org |
| Shift in C=N stretching frequency | Coordination of quinoline nitrogen scirp.org | |
| UV-Vis | Bathochromic (red) shift of ligand bands | Alteration of electronic energy levels upon coordination scirp.org |
| Appearance of new bands | Metal-to-Ligand Charge-Transfer (MLCT) transitions nih.gov |
Stability, Stoichiometry, and Thermodynamics of Complex Formation
Detailed research findings, including stability constants, stoichiometric ratios, and thermodynamic parameters (such as enthalpy and entropy changes) for the formation of metal complexes with this compound, are not available in the current body of scientific literature.
Photophysical Properties (e.g., Luminescence, Excitation, Emission) of Metal Complexes
There is no published data on the photophysical properties of metal complexes of this compound. This includes information on their luminescence, excitation and emission spectra, quantum yields, and fluorescence lifetimes.
Investigations into the Catalytic Applications of this compound Metal Complexes
Scientific investigations into the potential catalytic activities of metal complexes derived from this compound have not been documented.
Advanced Applications of 9 Hydroxybenzo H Quinoline 8 Carboxylic Acid in Chemical Science Excluding Clinical
Development of Chemosensors and Optical Probes for Ion Recognition
The quinoline (B57606) scaffold, especially when functionalized with a hydroxyl group, is a well-established fluorophore and a potent metal-coordinating moiety. researchgate.netnih.gov The integration of a carboxylic acid group further enhances its potential for selective ion recognition. 9-Hydroxybenzo[h]quinoline-8-carboxylic acid is thus a promising candidate for the design of chemosensors and optical probes.
Mechanistic Studies of Selectivity and Sensitivity in Sensing
The selectivity and sensitivity of chemosensors based on hydroxyquinoline derivatives are governed by several key mechanistic principles, which are applicable to this compound. The primary interaction site for metal cations is the bidentate chelation pocket formed by the hydroxyl oxygen and the quinoline nitrogen. researchgate.net This chelation is a fundamental aspect of its sensing mechanism.
Upon binding with a metal ion, several photophysical processes can be modulated to produce a detectable signal. One of the most common mechanisms is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand, an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen facilitates a non-radiative ESIPT pathway, which can lead to weak fluorescence. nih.govou.ac.lk The coordination of a metal ion disrupts this hydrogen bond, blocking the ESIPT process and thereby restoring or enhancing the fluorescence of the molecule. ou.ac.lk
Another potential mechanism is the modulation of Photoinduced Electron Transfer (PET). In some sensor designs, the fluorescence of the quinoline core can be quenched by a nearby electron-donating or -withdrawing group. The binding of an analyte can disrupt this PET process, leading to a "turn-on" fluorescence response. The carboxylic acid group in this compound, depending on its electronic influence in a particular molecular design, could potentially participate in such PET processes.
The selectivity for specific ions is dictated by factors such as the size and charge of the ion, the geometry of the coordination complex, and the electronic properties of the quinoline derivative. The rigid benzo[h]quinoline (B1196314) framework imposes specific steric constraints that can favor the binding of certain metal ions over others. Furthermore, the presence of the carboxylic acid group can introduce additional coordination sites or electrostatic interactions, potentially leading to enhanced selectivity for particular cations or even enabling the recognition of anions through hydrogen bonding. nih.gov
Fluorescence-Based Detection Systems
Fluorescence-based detection systems offer high sensitivity and are widely employed for the detection of trace amounts of various analytes. nanobioletters.com Quinoline derivatives are particularly valued in this context due to their inherent fluorescence and the significant changes in their emission properties upon ion binding. nih.govnih.gov
Derivatives of 8-hydroxyquinoline (B1678124) have been successfully utilized as fluorescent probes for a range of metal ions, including Zn²⁺, Fe³⁺, and Cu²⁺. rsc.orgrsc.org For instance, a "turn-on" fluorescence response is often observed upon the complexation of Zn²⁺ with 8-hydroxyquinoline-based sensors, a phenomenon attributed to the inhibition of non-radiative decay pathways like ESIPT. nih.gov Conversely, the presence of paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching due to energy or electron transfer processes.
The extended π-conjugation of the benzo[h]quinoline system in this compound is expected to result in emission at longer wavelengths compared to simpler quinoline derivatives, which can be advantageous in reducing background interference in biological or environmental samples. The combination of the hydroxyquinoline chelating site and the additional carboxylic acid group provides a platform for developing highly selective and sensitive fluorescent probes.
Table 1: Potential Ion Sensing Applications of Hydroxyquinoline Derivatives
| Analyte | Sensing Mechanism | Observed Response | Reference |
| Zn²⁺ | Inhibition of ESIPT/PET | Fluorescence "turn-on" | nih.govrsc.org |
| Fe³⁺ | Fluorescence quenching | Fluorescence "turn-off" | nih.gov |
| Cu²⁺ | Hydrolysis of carboxylate | Fluorescence "turn-on" | researchgate.net |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding | Colorimetric/Fluorometric change | nih.gov |
Applications in Materials Science
The rigid, planar structure and the luminescent and coordinating properties of this compound make it a valuable component in the design of advanced materials with tailored optical and electronic properties.
Research into Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Components
The benzo[h]quinoline moiety is a known building block for materials used in organic light-emitting diodes (OLEDs). nih.gov Its derivatives have been investigated as electron-transporting materials and as hosts for phosphorescent emitters in OLEDs. researchgate.net The high thermal stability and fluorescence quantum yield of such polycyclic aromatic compounds are key attributes for these applications.
The incorporation of a hydroxyl group can further enhance the luminescent properties and allow for tuning of the emission color. The carboxylic acid group provides a handle for covalent attachment to other molecules or polymer backbones, enabling the creation of new classes of luminescent polymers or dendrimers. While specific research on this compound in OLEDs is limited, the properties of related benzoquinoline derivatives suggest its potential as a component in the emissive or charge-transporting layers of OLED devices. nih.govmedwinpublisher.org
Role in Metal-Organic Framework (MOF) and Coordination Polymer Synthesis
Metal-Organic Frameworks (MOFs) and Coordination Polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the structure of the organic linker.
This compound is an excellent candidate for a multitopic linker in the synthesis of MOFs and coordination polymers. It possesses two distinct coordination sites: the bidentate hydroxyquinoline pocket and the carboxylic acid group. This allows for the formation of complex, multidimensional networks. The carboxylic acid group can deprotonate to form strong coordinate bonds with a wide range of metal ions, while the hydroxyquinoline moiety can either remain protonated and participate in hydrogen bonding or deprotonate to chelate another metal center.
The use of quinoline-carboxylic acids as linkers in MOF synthesis has been demonstrated to yield materials with interesting properties, such as high surface area and catalytic activity. mdpi.comnih.gov The extended aromatic system of the benzo[h]quinoline core could lead to MOFs with enhanced luminescence or interesting electronic properties due to π-π stacking interactions between the ligands. researchgate.net These materials could find applications in areas such as gas storage, separation, catalysis, and chemical sensing.
Table 2: Potential Contributions of this compound in Materials Science
| Application Area | Key Features of the Compound | Potential Advantages |
| OLEDs | Rigid, planar structure; Inherent fluorescence; High thermal stability | Efficient charge transport; Tunable emission color; Good film-forming properties |
| MOFs/Coordination Polymers | Multiple coordination sites (hydroxyl, quinoline N, carboxyl); Extended π-system | Formation of robust, multidimensional frameworks; Luminescent or catalytically active materials; Potential for porosity |
Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The presence of multiple, distinct functional groups (hydroxyl, carboxylic acid, and the heterocyclic quinoline ring) on a rigid polycyclic scaffold makes this compound a valuable and versatile intermediate in organic synthesis. Each of these groups can be selectively modified to build more complex and functional molecules.
The carboxylic acid group is a particularly versatile handle. It can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides. This allows for the attachment of this compound to other molecules of interest, including polymers, biomolecules, or other chromophores. The synthesis of quinoline-2-carboxylic acid derivatives has been demonstrated as a starting point for novel heterocyclic compounds. ajchem-a.com
The hydroxyl group can be alkylated or acylated to modify the electronic properties of the quinoline ring or to introduce new functionalities. The aromatic rings of the benzo[h]quinoline core are susceptible to electrophilic substitution reactions, allowing for the introduction of further substituents to fine-tune the properties of the molecule.
The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, exemplifies the importance of quinoline carboxylic acids in building molecular complexity. nih.govacs.org By analogy, the pre-formed, functionalized benzo[h]quinoline core of this compound serves as a sophisticated building block for the synthesis of novel, highly functionalized polycyclic aromatic systems with potential applications in medicinal chemistry, materials science, and supramolecular chemistry. nih.govnih.govrsc.org
Analytical Reagent Applications in Non-Biological Systems
The unique molecular architecture of this compound, integrating the proven chelating power of the 8-hydroxyquinoline (8-HQ) core with an extended benzo[h] aromatic system and a carboxylic acid group, positions it as a promising candidate for a sophisticated analytical reagent, particularly in the fluorometric and colorimetric sensing of metal ions in non-biological matrices. The foundational principle of its analytical utility lies in the ability of the 8-hydroxyquinoline moiety to form stable and often highly fluorescent chelate complexes with a wide array of metal ions.
The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 9-position (analogous to the 8-position in 8-HQ) form a potent bidentate chelation site. Upon complexation with a metal ion, a rigid five-membered ring is formed. This increased molecular rigidity restricts intramolecular vibrations and rotations, which are common pathways for non-radiative decay of excited states. Consequently, the fluorescence quantum yield of the molecule can be significantly enhanced upon metal binding, providing a "turn-on" fluorescent signal for detection. Conversely, complexation with certain paramagnetic metal ions, such as Cu²⁺ or Fe³⁺, can lead to fluorescence quenching through energy or electron transfer mechanisms, enabling "turn-off" sensing.
The extended π-conjugated system of the benzo[h]quinoline scaffold, compared to the simpler quinoline, is expected to shift the absorption and emission wavelengths to longer, more desirable regions (a bathochromic shift). This can minimize interference from background fluorescence in complex sample matrices and allow for the use of more common and less damaging excitation light sources. The carboxylic acid group at the 8-position further modifies the electronic properties and can act as an additional coordination site, potentially increasing the selectivity and stability of the metal complexes. It also enhances water solubility, which can be advantageous for certain applications.
Derivatives of 8-hydroxyquinoline have been extensively documented as sensitive and selective fluorescent probes for various metal ions. By analogy, this compound is predicted to be a highly effective reagent for the trace determination of metal ions crucial in industrial and environmental contexts, such as aluminum (Al³⁺), zinc (Zn²⁺), magnesium (Mg²⁺), and gallium (Ga³⁺). The specific selectivity towards different ions would be governed by factors like the ionic radius, charge, and coordination geometry preference of the metal, as well as the pH of the medium, which influences the protonation state of the ligand.
Below is a table summarizing the potential analytical applications based on the well-established reactivity of the 8-hydroxyquinoline scaffold.
| Target Analyte (Metal Ion) | Potential Detection Principle | Anticipated Spectroscopic Change | Potential Application Area |
| Al³⁺, Zn²⁺, Ga³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Significant increase in fluorescence intensity ("Turn-on") | Environmental water quality monitoring, materials science |
| Fe³⁺, Cu²⁺ | Fluorescence Quenching via PET or FRET¹ | Significant decrease in fluorescence intensity ("Turn-off") | Industrial process control, catalyst residue analysis |
| Transition Metals (e.g., Ni²⁺, Co²⁺) | Formation of Colored Complexes | Change in UV-Visible absorption spectrum | Colorimetric assays for industrial wastewater |
| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Antenna Effect | Sensitized emission from the metal ion | Development of luminescent materials and probes |
| ¹ PET: Photoinduced Electron Transfer; FRET: Förster Resonance Energy Transfer |
The sensitivity of such a reagent is often characterized by its limit of detection (LOD), which for analogous 8-HQ derivatives can reach nanomolar (nM) or even picomolar (pM) concentrations, highlighting the potential for ultra-trace analysis.
Exploration in Photoredox Catalysis and Other Catalytic Systems
The multifaceted structure of this compound makes it a molecule of significant interest for applications in catalysis, particularly in the burgeoning field of photoredox catalysis. Its potential stems from the distinct functionalities of its three core components: the benzo[h]quinoline heterocycle, the carboxylic acid group, and the hydroxyl group.
Conclusion and Future Perspectives in 9 Hydroxybenzo H Quinoline 8 Carboxylic Acid Research
Synthesis of Key Academic Contributions and Research Trends
The academic landscape surrounding quinoline (B57606) derivatives is vast and multifaceted, with significant contributions in medicinal chemistry, materials science, and analytical chemistry. Research on 8-hydroxyquinoline (B1678124) and its derivatives has been particularly prominent, showcasing their utility as chelating agents, fluorescent probes, and bioactive molecules. The introduction of a carboxylic acid group, as seen in quinoline-8-carboxylic acid, further enhances the functionality, allowing for the formation of stable metal complexes and providing a handle for further chemical modifications.
The benzo[h]quinoline (B1196314) scaffold, a larger polycyclic aromatic system, is known for its unique photophysical properties, making it a valuable component in the design of organic light-emitting diodes (OLEDs) and fluorescent sensors. The combination of these structural motifs in 9-Hydroxybenzo[h]quinoline-8-carboxylic acid is anticipated to yield compounds with enhanced fluorescence, improved metal-binding capabilities, and potentially novel biological activities. Current trends suggest a growing interest in the development of multifunctional molecules, and this compound is well-positioned to be a key player in this arena.
Identification of Unexplored Research Avenues and Challenges
Despite the promising structural features of this compound, its synthesis and characterization remain a significant and largely unexplored research avenue. The development of efficient and scalable synthetic routes is a primary challenge that needs to be addressed to unlock its full potential. A critical area for future investigation will be the systematic exploration of its coordination chemistry with a wide range of metal ions. The resulting metal complexes could exhibit novel catalytic, magnetic, or photophysical properties.
Furthermore, the biological activities of this compound and its derivatives are yet to be systematically evaluated. Given the known antimicrobial, anticancer, and neuroprotective properties of related quinoline compounds, it is highly probable that this molecule will exhibit interesting bioactivities. A significant challenge in this area will be to understand the structure-activity relationships and to optimize the molecule for specific therapeutic targets.
| Potential Research Area | Key Challenges |
| Synthesis and Characterization | Development of efficient and scalable synthetic protocols. |
| Coordination Chemistry | Systematic study of metal complex formation and their properties. |
| Biological Activity Screening | Evaluation of antimicrobial, anticancer, and other therapeutic potentials. |
| Photophysical Properties | Investigation of fluorescence and phosphorescence for sensing and imaging applications. |
Potential for Novel Academic Discoveries and Methodological Advancements
The unique electronic and structural characteristics of this compound present opportunities for significant academic discoveries. Its extended π-system, coupled with the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, could lead to the discovery of novel fluorescent sensors with high sensitivity and selectivity for specific metal ions or biomolecules.
Methodological advancements could arise from the development of new synthetic strategies to access this and related complex heterocyclic systems. Furthermore, the study of its metal complexes could lead to new insights into the principles of coordination chemistry and the design of functional materials. The exploration of its biological mechanism of action could also pave the way for the discovery of new drug targets and therapeutic strategies.
Integration with Emerging Fields and Interdisciplinary Research Directions in Chemical Science
The future of research on this compound lies in its integration with emerging interdisciplinary fields. In the realm of materials science, its derivatives could be explored as components of advanced functional materials, such as organic semiconductors, nonlinear optical materials, and metal-organic frameworks (MOFs).
In the field of nanotechnology, this compound could be functionalized onto nanoparticles to create novel drug delivery systems or diagnostic tools. Its fluorescent properties make it an attractive candidate for the development of bioimaging agents for cellular and in vivo studies. The convergence of chemistry, biology, and materials science will be crucial for fully realizing the potential of this promising molecule.
| Interdisciplinary Field | Potential Application of this compound |
| Materials Science | Organic electronics, nonlinear optics, metal-organic frameworks. |
| Nanotechnology | Drug delivery, diagnostic tools, bioimaging. |
| Medicinal Chemistry | Development of novel therapeutic agents. |
| Supramolecular Chemistry | Design of complex, self-assembled structures with unique functions. |
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 9-Hydroxybenzo[h]quinoline-8-carboxylic acid?
- Methodological Answer : The compound can be synthesized via oxidation of precursors (e.g., bromomethyl or nitro-substituted intermediates) using mercury(I) nitrate and sodium chlorite in a two-step, one-pot reaction. Key steps include refluxing in dimethoxyethane (DME) and purification via basification and extraction . Alternatively, Friedländer synthesis using aniline derivatives and carbonyl compounds under acidic catalysis can yield the quinoline backbone, followed by selective oxidation of substituents to introduce the carboxylic acid group . Multi-step approaches involving dithizone or TBTU-mediated coupling reactions are also viable for functionalized derivatives .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Methodological Answer : The compound exhibits antiproliferative activity against cancer cell lines (e.g., S. aureus MIC = 25 μg/mL) via mechanisms involving mitochondrial dysregulation and apoptosis induction . Its carboxylic acid group enables metal chelation (e.g., Fe³⁺), useful in analytical chemistry for selective precipitation assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in one-pot syntheses?
- Methodological Answer :
- Temperature Control : Maintain reflux at 80–100°C during oxidation to minimize side reactions .
- Catalyst Screening : Test transition-metal catalysts (e.g., Hg²⁺) for faster intermediate conversion .
- Solvent Selection : Polar aprotic solvents (e.g., DME) enhance reaction homogeneity .
- Yield Data : Typical yields range from 45–70% depending on purification methods (e.g., chromatography vs. crystallization) .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?
- Methodological Answer :
- Case Study : 5-Fluoro-7-oxo derivatives show enhanced antibacterial activity (MIC = 25 μg/mL) but reduced efficacy against Gram-negative strains, highlighting substituent-dependent selectivity .
- Design Strategy : Introduce electron-withdrawing groups (e.g., Br, Cl) at the 6-position to improve membrane permeability and target binding .
- SAR Analysis : Compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) .
Q. What strategies resolve contradictions in reported bioactivity data for quinoline-8-carboxylic acid derivatives?
- Methodological Answer :
- Standardized Assays : Reproduce studies under consistent pH, temperature, and cell-line conditions (e.g., HepG2 vs. MCF-7) .
- Comparative SAR Tables :
| Derivative | Substituent | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 5'-Cl | Chlorine | 0.45 (HepG2) | |
| 5'-Br | Bromine | 0.52 (MCF-7) |
- Mechanistic Studies : Use fluorescence polarization to quantify target binding affinity discrepancies .
Q. How can solubility challenges of this compound be addressed for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
